Palbociclib 2HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

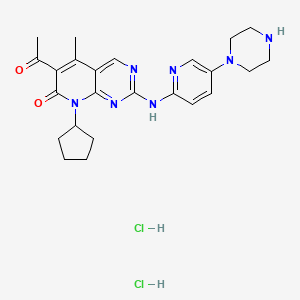

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O2.2ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORIVNBSTFKZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Cl2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733858 | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571189-11-2 | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Downstream Signaling Pathways Affected by Palbociclib 2HCl

This guide provides a comprehensive exploration of the molecular sequelae following cellular exposure to Palbociclib dihydrochloride (2HCl), a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational mechanisms with field-proven experimental insights to elucidate the intricate network of signaling pathways modulated by this therapeutic agent.

Introduction: The Central Role of CDK4/6 in Cell Cycle Progression

Uncontrolled cellular proliferation is a cardinal feature of cancer. The cell cycle, a tightly regulated series of events leading to cell division, is therefore a prime target for therapeutic intervention. The transition from the first gap phase (G1) to the synthesis phase (S) is a critical commitment point, largely governed by the activity of CDK4 and CDK6. In response to mitogenic signals, these kinases form active complexes with D-type cyclins, initiating a cascade of phosphorylation events that drive the cell forward. Palbociclib is a small molecule inhibitor that competitively binds to the ATP-binding pocket of CDK4 and CDK6, effectively abrogating their kinase activity and inducing cell cycle arrest.[1][2][3][4] This guide will dissect the downstream consequences of this inhibition, from the canonical pathway to broader impacts on cellular physiology and the emergence of resistance.

Part 1: The Canonical CDK4/6-Rb-E2F Signaling Axis: The Primary Target of Palbociclib

The principal downstream effect of Palbociclib is the inhibition of the Retinoblastoma (Rb) protein phosphorylation.[1][2] Rb, a key tumor suppressor, acts as a gatekeeper of the G1/S transition. In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry.

Upon mitogenic stimulation, Cyclin D-CDK4/6 complexes phosphorylate Rb, leading to a conformational change that releases E2F. Liberated E2F then initiates the transcription of target genes, including those encoding for Cyclin E, CDK2, and proteins essential for DNA replication, thereby propelling the cell into S phase.[5][6]

Palbociclib's inhibition of CDK4/6 prevents the hyperphosphorylation of Rb, thus maintaining it in its active, E2F-binding state.[1][7] This leads to a robust G1 cell cycle arrest, which is the primary anti-proliferative mechanism of the drug.[1][8] The integrity of the Rb protein is therefore a critical determinant of Palbociclib sensitivity.[1][7]

Caption: Palbociclib-induced cellular senescence.

Experimental Assessment of Senescence

1. Senescence-Associated β-Galactosidase (SA-β-gal) Staining:

-

Causality: This is a widely used biomarker for senescent cells, which exhibit increased lysosomal β-galactosidase activity at a suboptimal pH (6.0).

Step-by-Step Protocol: SA-β-gal Staining

-

Cell Culture and Treatment: Plate cells in multi-well plates and treat with Palbociclib for an extended period (e.g., 5-7 days).

-

Fixation: Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution.

-

Staining: Wash and incubate cells overnight at 37°C with the SA-β-gal staining solution containing X-gal at pH 6.0.

-

Microscopy: Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

2. Immunofluorescence for Senescence Markers:

-

Causality: Analyzing the expression and localization of proteins involved in senescence, such as p21, provides further evidence of this cellular state.

Step-by-Step Protocol: Immunofluorescence for p21

-

Cell Culture on Coverslips: Grow and treat cells on sterile glass coverslips.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

-

Blocking and Antibody Incubation: Block with 1% BSA in PBST and incubate with a primary antibody against p21.

-

Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Part 3: Non-Canonical Pathways and Mechanisms of Resistance

While the CDK4/6-Rb-E2F axis is the primary target of Palbociclib, its long-term use can lead to the activation of bypass signaling pathways, often culminating in therapeutic resistance. Understanding these adaptive responses is crucial for developing effective combination therapies.

1. The PI3K/AKT/mTOR Pathway:

-

Crosstalk and Resistance: There is significant crosstalk between the cell cycle machinery and key survival pathways like PI3K/AKT/mTOR. [9]In some contexts, Palbociclib treatment can lead to a compensatory upregulation of this pathway. [10][11]Activation of AKT can promote cell survival and proliferation, thereby circumventing the G1 arrest induced by Palbociclib. This has been observed in various cancer models, and transcriptomic analyses of Palbociclib-resistant cells often reveal enrichment of genes in the PI3K/AKT pathway. [12][13]This provides a strong rationale for combining Palbociclib with PI3K/AKT/mTOR inhibitors. [11][14] 2. The MAPK/ERK Pathway:

-

Role in Resistance: Similar to the PI3K/AKT pathway, the MAPK/ERK pathway can also be activated as a resistance mechanism to Palbociclib. [15][16]Increased ERK signaling can promote the expression of D-type cyclins and CDK6, thereby overcoming the inhibitory effects of Palbociclib. [15]This has been particularly noted in KRAS-mutant cancers. [15][16] 3. Upregulation of Other Cell Cycle Components:

-

Bypassing CDK4/6 Inhibition: Resistance can also arise through the upregulation of other cell cycle components that can bypass the need for CDK4/6 activity. This includes the amplification of Cyclin E1 (CCNE1) and increased activity of the Cyclin E-CDK2 complex, which can also phosphorylate Rb and drive S-phase entry. [17][18]

Caption: Key pathways involved in Palbociclib resistance.

Investigating Resistance Mechanisms

1. RNA Sequencing (RNA-seq):

-

Causality: This unbiased, high-throughput method allows for a global view of the transcriptomic changes that occur in cells that have developed resistance to Palbociclib. By comparing the gene expression profiles of sensitive and resistant cell lines, researchers can identify upregulated or downregulated pathways that contribute to the resistant phenotype. [19][20][21]

-

Self-Validation: Biological replicates are essential for statistical power. Validation of key differentially expressed genes by quantitative PCR (qPCR) is a standard and necessary step.

Step-by-Step Workflow: RNA-seq Analysis of Palbociclib Resistance

-

Generation of Resistant Cell Lines: Culture sensitive cells in the continuous presence of escalating concentrations of Palbociclib over several months until a resistant population emerges.

-

RNA Extraction and Quality Control: Isolate high-quality total RNA from both sensitive and resistant cell lines.

-

Library Preparation and Sequencing: Prepare sequencing libraries and perform next-generation sequencing.

-

Bioinformatic Analysis: Align reads to a reference genome and perform differential gene expression analysis. Use pathway analysis tools (e.g., GSEA, KEGG) to identify enriched signaling pathways in the resistant cells.

2. Phospho-Proteomic Profiling:

-

Causality: Mass spectrometry-based phosphoproteomics can identify changes in the phosphorylation status of thousands of proteins, providing direct insights into the activation state of signaling pathways like PI3K/AKT and MAPK in resistant cells.

Conclusion

This compound represents a cornerstone of targeted therapy for specific cancer subtypes, primarily through its potent inhibition of the CDK4/6-Rb-E2F signaling axis. This action leads to a profound G1 cell cycle arrest and can induce a durable senescent state. However, the plasticity of cancer cells allows for the emergence of resistance through the activation of bypass pathways, most notably the PI3K/AKT/mTOR and MAPK/ERK cascades. A thorough understanding of these downstream effects, validated through rigorous experimental approaches, is paramount for optimizing the clinical use of Palbociclib and for the rational design of combination therapies to overcome resistance.

References

- Mechanism of Action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor). (2025). Google AI Search.

-

Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). (n.d.). PubMed. [Link]

-

Exploring the role of senescence induced by CDK4/6 inhibitors in resistance to breast cancer treatment. (n.d.). Centro de Investigación del Cáncer. [Link]

-

Pharmacological CDK4/6 inhibition reveals a p53-dependent senescent state with restricted toxicity. (2022). PubMed. [Link]

-

Senescence as a therapeutically relevant response to CDK4/6 inhibitors. (n.d.). ResearchGate. [Link]

-

Pharmacology of Palbociclib (Ibrance) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]

-

Stromal Senescence By Prolonged CDK4/6 Inhibition Potentiates Tumor Growth. (n.d.). AACR Journals. [Link]

-

Senescence as a therapeutically relevant response to CDK4/6 inhibitors. (2020). PubMed. [Link]

-

Understanding Palbociclib: From Mechanism to Market. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- What is Palbociclib used for?. (2024). Google AI Search.

-

Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2-. (n.d.). NIH. [Link]

-

Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27. (2021). PMC - NIH. [Link]

-

Regaining Control of the Cell Cycle With CDK 4/6 Inhibitors: A Promising Targeted Therapy for Breast Cancer. (2014). Oncology (Williston Park). [Link]

-

Influence of palbociclib on cell cycle of different cell lines. (A)... (n.d.). ResearchGate. [Link]

-

The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time. (n.d.). springermedizin.de. [Link]

-

Palbociclib resistance confers dependence on an FGFR-MAP kinase-mTOR-driven pathway in KRAS-mutant non-small cell lung cancer. (2020). Oncotarget. [Link]

-

Palbociclib resistance confers dependence on an FGFR-MAP kinase-mTOR-driven pathway in KRAS-mutant non-small cell lung cancer. (2018). NIH. [Link]

-

CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). (n.d.). PMC - NIH. [Link]

-

Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27. (2021). bioRxiv. [Link]

-

Palbociclib up-regulates the PI3K/AKT/mTOR pathway in TNBC cells.... (n.d.). ResearchGate. [Link]

-

The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer. (n.d.). MDPI. [Link]

-

Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities. (2020). NIH. [Link]

-

Palbociclib exposure impacts PI3K pathway, ER pathway and cell cycle.... (n.d.). ResearchGate. [Link]

-

Combined Inhibition of CDK4/6 and PI3K/AKT/mTOR Pathways Induces a Synergistic Anti-Tumor Effect in Malignant Pleural Mesothelioma Cells. (n.d.). PubMed. [Link]

-

Transcriptomic analysis of palbociclib-resistant vs.... (n.d.). ResearchGate. [Link]

-

MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer. (n.d.). PMC - NIH. [Link]

-

Palbociclib - from Bench to Bedside and Beyond. (n.d.). PMC - PubMed Central. [Link]

-

Differential gene expression analysis of palbociclib-resistant TNBC via RNA-seq. (n.d.). NIH. [Link]

-

The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments. (n.d.). NIH. [Link]

-

RNA‐sequencing identified the key molecule during drug resistance to.... (n.d.). ResearchGate. [Link]

-

Sustained mTORC1 activity during palbociclib-induced growth arrest triggers senescence in ER+ breast cancer cells. (2020). PMC - NIH. [Link]

-

Overcoming Palbociclib Resistance by Combined Treatment with PI3K/AKT/mTOR Inhibitors in Mesothelioma Cells. (n.d.). IMR Press. [Link]

-

Combined Inhibition of mTOR and CDK4/6 Is Required for Optimal Blockade of E2F Function and Long-term Growth Inhibition in Estrogen Receptor–positive Breast Cancer. (n.d.). AACR Journals. [Link]

-

Palbociclib interferes with replication origin firing in a pRb independent manner. (2022). bioRxiv. [Link]

-

Novel sequential treatment with palbociclib enhances the effect of cisplatin in RB-proficient triple-negative breast cancer. (2020). NIH. [Link]

-

Differential gene expression analysis of palbociclib-resistant TNBC via RNA-seq. (2021). PubMed. [Link]

-

An evaluation of palbociclib as a breast cancer treatment option: a current update. (n.d.). NIH. [Link]

-

Targeting the RB-E2F pathway in breast cancer. (n.d.). PMC - PubMed Central. [Link]

-

Progress with palbociclib in breast cancer: latest evidence and clinical considerations. (n.d.). PMC. [Link]

-

Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway. (2015). PubMed. [Link]

-

Western blot analysis of cyclin D1, Cdk4 and Cdk6 at the indicated time.... (n.d.). ResearchGate. [Link]

-

Western blot analyses of cyclin D1, CDK4, cyclin D1- immunoprecipitated.... (n.d.). ResearchGate. [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. m.youtube.com [m.youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. What is Palbociclib used for? [synapse.patsnap.com]

- 5. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. researchgate.net [researchgate.net]

- 9. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Combined Inhibition of CDK4/6 and PI3K/AKT/mTOR Pathways Induces a Synergistic Anti-Tumor Effect in Malignant Pleural Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential gene expression analysis of palbociclib-resistant TNBC via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential gene expression analysis of palbociclib-resistant TNBC via RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. imrpress.com [imrpress.com]

- 15. oncotarget.com [oncotarget.com]

- 16. Palbociclib resistance confers dependence on an FGFR-MAP kinase-mTOR-driven pathway in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time | springermedizin.de [springermedizin.de]

- 18. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

Topic: The Central Role of Retinoblastoma Protein (Rb) in Determining Palbociclib Sensitivity

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The advent of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib (Ibrance®), has marked a significant advancement in the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer. The efficacy of these targeted agents is fundamentally tethered to the functional status of a single protein: the Retinoblastoma tumor suppressor (Rb). This guide provides a detailed examination of the molecular interplay between Palbociclib and the Rb pathway. We will dissect the mechanism of the Cyclin D-CDK4/6-Rb axis, illustrate how Palbociclib reinstates its gatekeeper function, and establish why the presence of functional Rb is an absolute prerequisite for drug sensitivity. Furthermore, this document offers field-proven, step-by-step experimental protocols to assess Rb status and cellular response to Palbociclib, providing a robust framework for preclinical and translational research.

The Gatekeeper of the Cell Cycle: The Cyclin D-CDK4/6-Rb Pathway

The progression of a cell from the first gap phase (G1) to the synthesis phase (S) is a critical and tightly regulated event. The decision to commit to DNA replication is governed by the G1 restriction point, and the master regulator of this checkpoint is the Retinoblastoma protein (Rb).[1][2]

In its active, hypophosphorylated state, Rb acts as a potent tumor suppressor by binding to and sequestering the E2F family of transcription factors.[3][4] This Rb-E2F complex actively represses the transcription of a suite of genes essential for S-phase entry, including cyclins, DNA polymerase, and thymidine kinase, effectively holding the cell in G1.[3]

The signal to advance through the cell cycle comes from mitogenic stimuli, which lead to the expression of Cyclin D. Cyclin D then forms a complex with its catalytic partners, CDK4 and CDK6. This active Cyclin D-CDK4/6 complex targets Rb for phosphorylation.[5][6][7] Upon hyperphosphorylation, Rb undergoes a conformational change, causing it to release E2F. The liberated E2F is then free to activate the transcription of target genes, propelling the cell past the restriction point and into S phase, committing it to another round of division.[8][9] Deregulation of this pathway, leading to constant Rb inactivation, is a hallmark of many cancers.[2]

Palbociclib's Mechanism of Action: Reinstating the Gatekeeper

Palbociclib is a highly selective, orally available small-molecule inhibitor of CDK4 and CDK6.[10][11] Its mechanism of action is elegant in its directness: it re-establishes the G1 checkpoint by preventing the inactivation of Rb.

Palbociclib functions as an ATP-competitive inhibitor, binding to the ATP-binding cleft of CDK4 and CDK6.[10] This occupation prevents the kinase from phosphorylating its primary substrate, the Rb protein.[7][10][11][12] As a result, Rb remains in its active, hypophosphorylated state, firmly bound to E2F. This sustained repression of E2F-target genes prevents the cell from transitioning from G1 to S phase, leading to a cytostatic G1 cell cycle arrest.[5][10][12] Essentially, Palbociclib ensures the "gatekeeper" Rb remains on duty, blocking uncontrolled proliferation.

Rb Status: The Linchpin of Palbociclib Sensitivity

The entire mechanism of Palbociclib hinges on the presence of its downstream effector, Rb. Therefore, the functional status of the RB1 gene and its protein product is the single most critical determinant of sensitivity or resistance to CDK4/6 inhibition.

Rb-Proficient Tumors: The Basis for Sensitivity

For Palbociclib to exert its anti-proliferative effect, a functional Rb protein must be present.[10][13][14] In tumors where the Rb pathway is intact—as is common in HR+/HER2- breast cancers—Palbociclib can effectively block CDK4/6, maintain Rb-mediated repression of E2F, and induce cell cycle arrest.[7][13][15] Preclinical studies have consistently shown that cell lines expressing wild-type Rb are sensitive to Palbociclib, whereas those lacking it are not.[13][14][16]

Rb-Deficient Tumors: A Framework for Resistance

-

Intrinsic Resistance: Cancers that harbor loss-of-function mutations or homozygous deletions of the RB1 gene are fundamentally resistant to Palbociclib.[8][17][18][19] In these cells, the G1 checkpoint is already obliterated at a point downstream of CDK4/6. Without a functional Rb protein to dephosphorylate, Palbociclib has no mechanism to halt cell cycle progression, rendering the drug ineffective.[13]

-

Acquired Resistance: Tumors may initially be sensitive to Palbociclib but can develop resistance over time. One of the primary mechanisms of acquired resistance is the secondary loss of Rb function through mutation.[8][20] Additionally, cancer cells can develop bypass mechanisms. A key example is the amplification of the CCNE1 gene, which encodes Cyclin E1.[20][21] Overexpression of Cyclin E1 leads to hyperactivation of CDK2, which can then phosphorylate Rb independently of CDK4/6, thereby overcoming the Palbociclib-induced block.[8]

Experimental Framework for Assessing Rb-Mediated Palbociclib Sensitivity

A robust, multi-faceted experimental approach is crucial to validate the role of Rb in Palbociclib sensitivity. The following protocols provide a self-validating system to correlate Rb status with cellular response.

Sources

- 1. The retinoblastoma gene: role in cell cycle control and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of RB in cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinoblastoma protein - Wikipedia [en.wikipedia.org]

- 4. Molecular mechanisms underlying RB protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Palbociclib: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. youtube.com [youtube.com]

- 12. targetedonc.com [targetedonc.com]

- 13. Palbociclib: an evidence-based review of its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]

- 15. Palbociclib for the Treatment of Estrogen Receptor–Positive, HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 21. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]

Palbociclib 2HCl: A Technical Guide to its Impact on Cell Cycle Progression

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Palbociclib dihydrochloride (2HCl), a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Deregulation of the cell cycle is a fundamental hallmark of cancer, and the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a critical axis controlling the G1 to S phase transition.[1][2] Palbociclib exploits this dependency, inducing a robust G1 cell cycle arrest in susceptible, primarily hormone receptor-positive (HR+), cancer cells.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying signaling pathways, validated experimental protocols to assess Palbociclib's effects, and insights into data interpretation. We will delve into the causality behind experimental choices and provide self-validating systems to ensure scientific integrity.

Introduction: Targeting the Cell Cycle's Gatekeeper

Uncontrolled cellular proliferation is a defining characteristic of cancer.[2] The cell division cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. The transition from the G1 (first gap) phase to the S (synthesis) phase represents a critical commitment point, often referred to as the restriction point.[2][3] Once a cell passes this point, it is largely committed to completing the entire cell cycle. The decision to cross this threshold is governed by the activity of CDK4 and CDK6 in complex with their regulatory partners, the D-type cyclins.[1][4]

In many cancers, particularly estrogen receptor-positive (ER+) breast cancer, the CDK4/6-Cyclin D pathway is hyperactivated, leading to constitutive phosphorylation of the Retinoblastoma tumor suppressor protein (Rb) and unchecked cell cycle progression.[1] Palbociclib was the first FDA-approved CDK4/6 inhibitor, heralding a new era of targeted therapy for these malignancies.[1] This guide will dissect the molecular interactions of Palbociclib and provide the technical framework to rigorously evaluate its cytostatic effects in a laboratory setting.

The Core Mechanism: How Palbociclib Enforces the G1 Checkpoint

Palbociclib functions as a potent and selective inhibitor of CDK4 and CDK6.[1][3] By binding to the ATP-binding pocket of these kinases, Palbociclib prevents the formation of active Cyclin D-CDK4/6 complexes.[3] This inhibition has a direct and critical downstream consequence: the prevention of Retinoblastoma (Rb) protein phosphorylation.[3][5]

In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors.[1] E2F proteins are essential for the transcription of genes required for DNA synthesis and S-phase entry.[1][3] By maintaining Rb in its active, hypophosphorylated form, Palbociclib effectively blocks the E2F-mediated transcriptional program, thereby preventing the transition from G1 to S phase and inducing cell cycle arrest.[3][5][6] The presence of a functional Rb protein is a prerequisite for Palbociclib's antitumor activity.[3]

The following diagram illustrates the canonical CDK4/6-Rb signaling pathway and the point of intervention by Palbociclib.

Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and subsequent G1/S transition.

While the primary mechanism involves direct inhibition of CDK4/6, some studies suggest a more complex interplay with other cell cycle regulators like the CDK inhibitors p21 and p27.[7][8] However, it has been demonstrated that Palbociclib can induce cell cycle arrest even in the absence of p21 and p27, indicating that the direct inhibition of CDK4/6 is sufficient for its primary cytostatic effect.[7][8]

Experimental Validation of Palbociclib's Activity

To rigorously assess the impact of Palbociclib on cell cycle progression, a multi-pronged approach is recommended, combining cell population analysis with the interrogation of key molecular markers. This section provides detailed, field-proven protocols.

Workflow for Assessing Palbociclib-Induced G1 Arrest

The following diagram outlines a comprehensive workflow for characterizing the cellular response to Palbociclib treatment.

Caption: Experimental workflow for analyzing Palbociclib's effects on the cell cycle.

Quantitative Analysis of Cell Cycle Distribution via Flow Cytometry

Flow cytometry using propidium iodide (PI) staining is the gold-standard method for quantifying the percentage of cells in each phase of the cell cycle based on DNA content.[9] This protocol is designed for high-throughput and reproducible analysis.[9]

Causality Behind Experimental Choices:

-

Ethanol Fixation: 70% cold ethanol is used to fix the cells and permeabilize the membrane, allowing the stoichiometric entry of PI to the DNA. This method is robust and preserves cellular morphology for light scatter analysis.[10][11]

-

RNase A Treatment: PI intercalates with both DNA and double-stranded RNA. To ensure that the fluorescence signal is directly proportional to the DNA content, it is crucial to eliminate RNA by treating the cells with RNase A.[12]

-

Propidium Iodide Staining: PI is a fluorescent dye that binds to DNA, emitting a signal that is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[9]

Detailed Protocol:

-

Cell Seeding and Treatment:

-

Seed cells (e.g., MCF-7, a luminal ER+ breast cancer cell line known to be sensitive to Palbociclib) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-70% confluency).

-

Allow cells to adhere overnight.

-

Treat cells with a dose range of Palbociclib 2HCl (e.g., 0, 10, 100, 1000 nM) for a specified time course (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) must be included.

-

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash cells once with 1X Phosphate Buffered Saline (PBS).

-

Trypsinize the cells and neutralize with complete medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Fix for a minimum of 30 minutes at 4°C. Cells can be stored in ethanol at 4°C for up to two weeks.[11]

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Carefully aspirate the ethanol and wash the cell pellet once with 1X PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[11][12]

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel.

-

Gate on the single-cell population using forward scatter area versus height (FSC-A vs. FSC-H) to exclude doublets.

-

Acquire a minimum of 10,000 single-cell events.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Expected Outcome: Treatment with Palbociclib is expected to result in a dose- and time-dependent increase in the proportion of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M populations.[3][13]

Data Presentation:

| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control (24h) | |||

| Palbociclib 100 nM (24h) | |||

| Palbociclib 1 µM (24h) | |||

| Vehicle Control (48h) | |||

| Palbociclib 100 nM (48h) | |||

| Palbociclib 1 µM (48h) |

Analysis of Key Pathway Proteins by Western Blotting

Western blotting is essential to confirm the on-target effect of Palbociclib by examining the phosphorylation status of Rb and the expression levels of key cell cycle proteins.

Causality Behind Experimental Choices:

-

Protein Lysate Preparation: A lysis buffer containing protease and phosphatase inhibitors is critical to preserve the integrity and phosphorylation status of the target proteins upon extraction from the cellular environment.

-

Antibody Selection: The use of highly specific primary antibodies is paramount. A phospho-specific antibody for Rb (e.g., targeting Ser780 or Ser807/811) will directly demonstrate the inhibition of CDK4/6 activity.[7][14] Antibodies against total Rb, Cyclin D1, and CDK4 serve as crucial controls to assess overall protein levels.[14][15][16] A loading control (e.g., β-actin or GAPDH) is necessary to ensure equal protein loading across lanes for accurate quantification.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Treat and harvest cells as described in the flow cytometry protocol.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-total Rb, anti-Cyclin D1, anti-CDK4, and anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the protein of interest to the loading control.

-

Expected Outcome: Palbociclib treatment should lead to a significant decrease in the levels of phosphorylated Rb.[3][17] Expression levels of total Rb, Cyclin D1, and CDK4 may or may not change depending on the cell line and treatment duration, highlighting the importance of assessing the phosphorylation status as a direct readout of kinase inhibition.

Data Presentation:

| Treatment Group | p-Rb/Total Rb Ratio | Cyclin D1/β-actin Ratio | CDK4/β-actin Ratio |

| Vehicle Control | |||

| Palbociclib 100 nM | |||

| Palbociclib 1 µM |

Considerations for Resistance and Further Investigation

While Palbociclib has shown significant clinical efficacy, resistance can develop.[18] Mechanisms of resistance are an active area of research and can involve:

-

Loss of Rb function: As Rb is essential for Palbociclib's action, its loss renders the drug ineffective.

-

Upregulation of Cyclin E and CDK2 activity: This can provide an alternative pathway for Rb phosphorylation and S-phase entry, bypassing the CDK4/6 block.[4][18]

-

Enrichment of E2F1: Increased levels of this transcription factor may overcome the inhibitory effects of hypophosphorylated Rb.[18]

Investigating these resistance mechanisms often requires more advanced techniques, including single-cell analysis to dissect cellular heterogeneity and plasticity, and gene expression profiling to identify compensatory signaling pathways.[18]

Conclusion

This compound is a cornerstone of targeted therapy that leverages a fundamental dependency of certain cancer cells on the CDK4/6 pathway for proliferation. Its mechanism of action, centered on the inhibition of Rb phosphorylation and the induction of a G1 cell cycle arrest, is well-defined and can be robustly validated in the laboratory. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to accurately characterize the cellular response to Palbociclib, ensuring both scientific rigor and the generation of high-quality, interpretable data. A thorough understanding of its impact on cell cycle progression is critical for its continued clinical application and the development of next-generation cell cycle inhibitors.

References

- Mechanism of Action of Palbociclib. (2025, December 5). Vertex AI Search.

- Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27. (2021, November 17). PMC - NIH.

- Progress with palbociclib in breast cancer: latest evidence and clinical considerations.PMC.

- The Mechanism of Action of Palbociclib.Targeted Oncology.

- Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review).PubMed.

- Palbociclib and Its Effect on Adverse Drug Events. (2023, April 14). U.S. Pharmacist.

- Abstract P5-14-13: Real-world dosing and CBC monitoring in patients with metastatic breast cancer during palbociclib plus letrozole therapy. (2020, February 15). AACR Journals.

- Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2-.NIH.

- (PDF) Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27.ResearchGate.

- Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity. (2019, October 10). PLOS One.

- Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle.MDPI.

- Palbociclib in Combination with Endocrine Therapy in Patients with Metastatic Breast Cancer in a Real-World Population: Impact of Dose-Intensity, Dose Reductions and Cycle Delays on Efficacy.MDPI.

- Dr. von Minckwitz Explains the Mechanism of Action of Palbociclib. (2014, February 7). YouTube.

- Influence of palbociclib on cell cycle of different cell lines.ResearchGate.

- Cell cycle analysis with flow cytometry and propidium iodide.Abcam.

- Modulation of Rb phosphorylation and antiproliferative response to palbociclib: the preoperative-palbociclib (POP) randomized clinical trial. (2018, August 1). PubMed.

- Cyclin-dependent kinase 4 may be expressed as multiple proteins and have functions that are independent of binding to CCND and RB and occur at the S and G2/M phases of the cell cycle.NIH.

- Effect of palbociclib on Rb phosphorylation and association with...ResearchGate.

- Cell Cycle Analysis by Propidium Iodide Staining.UCL.

- Western blot analysis of pRb, cyclin D1, Cdk4, and Rb.ResearchGate.

- Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture.NIH.

- Over‐expression of cyclin D1 regulates Cdk4 protein synthesis.PMC - NIH.

- Propidium Iodide Cell Cycle Staining Protocol.Bio-Rad.

- Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. (2019, May 1). eScholarship.org.

- Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation.MDPI.

- Cell Cycle Protocol - Flow Cytometry.UT Health San Antonio.

- Phase-2 Trial of palbociclib in adult patients with recurrent RB1-positive Glioblastoma. (2018, August 27). NIH.

- Cyclin D activates the Rb tumor suppressor by mono-phosphorylation. (2014, June 4). eLife.

- Propidium iodide staining of cells for cell cycle analysis.Bio-Rad Antibodies.

- Palbociclib Improves PFS in Phase III Breast Cancer Study. (2015, April 16). Targeted Oncology.

Sources

- 1. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. mdpi.com [mdpi.com]

- 5. targetedonc.com [targetedonc.com]

- 6. youtube.com [youtube.com]

- 7. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cyclin-dependent kinase 4 may be expressed as multiple proteins and have functions that are independent of binding to CCND and RB and occur at the S and G2/M phases of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of Rb phosphorylation and antiproliferative response to palbociclib: the preoperative-palbociclib (POP) randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Palbociclib 2HCl In-Vitro Off-Target Effects: A Technical Guide for Researchers

This guide provides an in-depth exploration of the off-target effects of Palbociclib dihydrochloride (2HCl), a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). While its on-target efficacy in arresting the cell cycle at the G1 phase is well-documented, a comprehensive understanding of its off-target activities is crucial for researchers, scientists, and drug development professionals to fully contextualize experimental results and anticipate potential translational challenges. This document moves beyond the canonical mechanism of action to shed light on the nuances of Palbociclib's behavior in various in-vitro systems, offering both mechanistic insights and practical methodologies.

Introduction: The Double-Edged Sword of Kinase Inhibition

Palbociclib (PD-0332991) was developed as a highly selective inhibitor of the CDK4/6-Cyclin D complex, a key driver of cell cycle progression.[1] Its primary mechanism involves the inhibition of Retinoblastoma (Rb) protein phosphorylation, thereby preventing the G1-S phase transition and inducing cell cycle arrest in Rb-proficient cancer cells.[2] This targeted action has led to its approval for the treatment of certain types of breast cancer.[3]

However, the very nature of small molecule inhibitors, which target ATP-binding pockets of kinases, presents an inherent risk of off-target interactions. Even highly selective compounds can exhibit activity against other kinases or cellular components, particularly at concentrations exceeding those required for on-target inhibition. Understanding these off-target effects is paramount for interpreting in-vitro data accurately and for the rational design of combination therapies.

This guide will dissect the known in-vitro off-target effects of Palbociclib, categorizing them into kinase-mediated and non-kinase-mediated phenomena. We will delve into the experimental evidence, provide detailed protocols for assessing these effects, and offer insights into the causality behind these observations.

Kinase-Mediated Off-Target Effects: Beyond CDK4/6

While Palbociclib exhibits high selectivity for CDK4 and CDK6, in-vitro studies have revealed interactions with other kinases, particularly at higher concentrations. A comprehensive understanding of this "polypharmacology" is essential for a complete picture of its cellular impact.[4]

Inhibition of CDK9

Chemoproteomics approaches have identified CDK9 as a potent target of Palbociclib in lung cancer cells, in addition to its primary targets, CDK4 and CDK6.[5] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which plays a critical role in regulating transcription. Inhibition of CDK9 can lead to broad transcriptional changes and may contribute to the anti-proliferative effects of Palbociclib through a mechanism distinct from cell cycle arrest.

Indirect Effects on CDK2 Activity

The interplay between different CDKs and their inhibitors is complex. While Palbociclib does not directly inhibit CDK2 at therapeutic concentrations, it can indirectly modulate its activity. In some cellular contexts, Palbociclib treatment can lead to the redistribution of the CDK inhibitor p21 from CDK4/6 to CDK2 complexes, resulting in the inhibition of CDK2 activity.[6][7] This indirect effect can contribute to a more profound cell cycle arrest. Conversely, in some models of resistance, an accumulation of cyclin E/CDK2 has been observed, suggesting a potential escape mechanism from Palbociclib-mediated arrest.[8]

Kinome Profiling Insights

Comprehensive kinome scanning, such as the KINOMEscan™ platform, provides a broad overview of a compound's selectivity.[9] While detailed public data on a full kinome scan of Palbociclib is somewhat limited, comparative studies with other CDK4/6 inhibitors like ribociclib and abemaciclib have shown that Palbociclib and ribociclib are highly selective for CDK4, with few other significant binding events detected.[10] In contrast, abemaciclib demonstrates a more promiscuous kinase inhibition profile.[10] A chemoproteomics study revealed that Palbociclib is significantly less selective than ribociclib, interacting with more than twice as many kinases.[5]

Table 1: Summary of On- and Off-Target Kinase Activities of Palbociclib

| Kinase Target | IC50 (nM) | Cellular Effect | Citation(s) |

| On-Target | |||

| CDK4 | 11 | G1 cell cycle arrest | [11] |

| CDK6 | 16 | G1 cell cycle arrest | [11] |

| Off-Target | |||

| CDK9 | Potent | Transcriptional regulation | [5] |

| CDK2 | Indirect inhibition | Enhanced cell cycle arrest | [6][7] |

Non-Kinase-Mediated Off-Target Effects

Palbociclib's influence extends beyond the kinome, impacting other fundamental cellular processes. These non-canonical effects can have significant implications for cellular homeostasis and response to treatment.

Interference with DNA Replication Origin Firing in pRb-deficient Cells

A critical off-target effect of Palbociclib has been observed in cancer cells lacking the retinoblastoma protein (pRb). In these cells, which are typically resistant to the canonical G1 arrest mechanism, Palbociclib can impair DNA replication.[1][12][13][14] This occurs through the disturbance of replication origin firing, leading to reduced DNA synthesis, replicative stress, and an increase in DNA damage.[1][12][13][14] This effect is independent of pRb and suggests a potential therapeutic application for Palbociclib in pRb-deficient cancers, a context where it is not traditionally considered effective.[1][12] The mechanism appears to involve a defect in the loading of the Pre-initiation complex (Pre-IC) proteins onto chromatin.[12][14]

Interaction with the ABCB1 Transporter

The ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1) is a major contributor to multidrug resistance in cancer. In-vitro studies have shown that Palbociclib is a substrate of the ABCB1 transporter.[15][16][17] This means that cancer cells overexpressing ABCB1 can actively efflux Palbociclib, leading to reduced intracellular drug concentrations and decreased efficacy.[15][16] Furthermore, prolonged exposure to Palbociclib can lead to the upregulation of ABCB1 expression, potentially contributing to acquired resistance.[15][18]

Lysosomal Trapping and its Functional Consequences

Palbociclib, due to its chemical properties, undergoes lysosomal trapping.[19][20][21][22] This phenomenon involves the accumulation of the drug within the acidic environment of lysosomes.[19][20][21] This sequestration has several important functional implications:

-

Prolonged Activity: A short exposure to Palbociclib can lead to a sustained cell cycle arrest and senescence, as the drug is slowly released from the lysosomes over time.[20][21]

-

Paracrine Effects: Cells that have accumulated Palbociclib can release the drug into the surrounding medium, which can then act on neighboring susceptible cells, inducing a "paracrine senescence."[20][21]

-

Synergy with Lysosomotropic Agents: Co-treatment with other lysosomotropic drugs, such as chloroquine, can interfere with the lysosomal accumulation of Palbociclib, thereby increasing its effective concentration in the cytoplasm and nucleus and reducing the minimal dose required for its anti-proliferative effects.[20][21]

Experimental Protocols for Assessing Off-Target Effects

To enable researchers to investigate these off-target effects in their own experimental systems, this section provides detailed, step-by-step protocols for key in-vitro assays.

In-Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of Palbociclib against a specific kinase. It measures the amount of ADP produced, which is proportional to kinase activity.[23]

Materials:

-

Kinase of interest

-

Kinase-specific substrate peptide

-

ATP

-

Palbociclib 2HCl

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection capability

Procedure:

-

Compound Preparation: Prepare a stock solution of Palbociclib in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing.

-

Kinase Reaction Setup:

-

In a 96-well plate, add 2.5 µL of each Palbociclib dilution or DMSO (vehicle control) to the appropriate wells.

-

Add 2.5 µL of the kinase solution to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the Palbociclib concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[24][25][26][27]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment:

-

Prepare serial dilutions of Palbociclib in culture medium.

-

Remove the old medium from the cells and replace it with medium containing the different concentrations of Palbociclib. Include vehicle-only controls.

-

Incubate for the desired treatment duration (e.g., 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content using propidium iodide (PI) staining.[28][29][30][31]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells with the desired concentrations of Palbociclib for the appropriate duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

-

Fixation:

-

Wash the cell pellet with PBS.

-

Resuspend the cells in cold 70% ethanol while gently vortexing to prevent clumping.

-

Fix the cells for at least 30 minutes at 4°C.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate on single cells to exclude doublets and aggregates.

-

Generate a histogram of PI fluorescence intensity to visualize the G0/G1, S, and G2/M phases of the cell cycle.

-

Quantify the percentage of cells in each phase using appropriate software.

-

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

On- and Off-Target Signaling of Palbociclib

Caption: On- and off-target effects of Palbociclib.

Experimental Workflow for Assessing Cytotoxicity

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palbociclib: an evidence-based review of its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and efficacy profile of cyclin‐dependent kinases 4/6 inhibitor palbociclib in cancer therapy: A meta‐analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]

- 5. Chemoproteomics reveals novel protein and lipid kinase targets of clinical CDK4/6 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. Firing of Replication Origins Is Disturbed by a CDK4/6 Inhibitor in a pRb-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Firing of Replication Origins Is Disturbed by a CDK4/6 Inhibitor in a pRb-Independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Lysosomal trapping of palbociclib and its functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lysosomal trapping of palbociclib and its functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Palbociclib-derived multifunctional molecules for lysosomal targeting and diagnostic-therapeutic integration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. clyte.tech [clyte.tech]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. broadpharm.com [broadpharm.com]

- 27. texaschildrens.org [texaschildrens.org]

- 28. wp.uthscsa.edu [wp.uthscsa.edu]

- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 31. Flow cytometry with PI staining | Abcam [abcam.com]

An In-Depth Technical Guide to the Discovery and Development of Palbociclib 2HCl

Abstract

The development of Palbociclib (PD-0332991), a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a paradigm shift in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This guide provides a comprehensive technical overview of the journey of Palbociclib, from the fundamental science that identified the CDK4/6-retinoblastoma (Rb) axis as a critical oncogenic driver to its rigorous preclinical validation and pivotal clinical trials that led to its global approval. We will dissect the key experimental choices, present critical data, and detail the methodologies that underpinned this successful drug development campaign, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Identifying the Unmet Need and the Therapeutic Target

Historically, the primary treatment for HR+ breast cancer involved endocrine therapies that either block estrogen production or its receptor.[1][2] However, a significant portion of patients eventually develop resistance, creating a critical unmet need for novel therapeutic strategies.[1][2] The scientific rationale for targeting the cell cycle emerged from the fundamental understanding that uncontrolled cell proliferation is a hallmark of cancer.[3][4]

The transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical restriction point, ensuring that cells only commit to DNA replication under appropriate conditions.[3] In many cancers, including a majority of HR+ breast cancers, this checkpoint is dysregulated.[5] This dysregulation is frequently driven by the overexpression or persistent activation of the Cyclin D-CDK4/6-Rb pathway, making it a highly rational and compelling target for therapeutic intervention.[3][6]

The Cyclin D-CDK4/6-Retinoblastoma (Rb) Signaling Pathway

The canonical pathway involves the binding of D-type cyclins to their catalytic partners, CDK4 and CDK6. This active complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb).[7][8] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry. Upon hyperphosphorylation by CDK4/6, Rb undergoes a conformational change and releases E2F, which then initiates the transcription of target genes, driving the cell cycle forward.[4][7] Palbociclib was designed to specifically inhibit the kinase activity of CDK4 and CDK6, thereby preventing Rb phosphorylation, maintaining the G1 checkpoint, and inducing cell cycle arrest.[4][8]

Caption: The CDK4/6-Rb signaling pathway and the mechanism of Palbociclib inhibition.

Drug Discovery and Preclinical Characterization

The compound PD-0332991 (later named Palbociclib) was discovered by researchers at Pfizer as part of a collaboration with Onyx Pharmaceuticals.[6] The key to its success was its high selectivity for CDK4 and CDK6 over other CDKs, which had been a major hurdle for earlier, less specific "pan-CDK" inhibitors that failed due to toxicity.[4][6]

Lead Identification and Optimization

The discovery process involved high-throughput screening of compound libraries to identify molecules that could inhibit CDK4/6 kinase activity. This was followed by a rigorous lead optimization phase. The causality behind this choice was to engineer a molecule with high potency for the target kinases while minimizing off-target effects, thereby creating a favorable therapeutic window.

Caption: A simplified workflow of the drug discovery process leading to Palbociclib.

Preclinical Validation: Demonstrating Mechanism and Efficacy

The crucial insight that guided the clinical development of Palbociclib came from preclinical studies led by Drs. Dennis Slamon and Richard Finn at UCLA.[9] They evaluated PD-0332991 across a large panel of molecularly characterized breast cancer cell lines.[10] The key finding was that luminal estrogen receptor-positive (ER+) cell lines, which are dependent on the ER pathway and often have an intact Rb pathway, were uniquely sensitive to the drug.[5][10] This established the critical biomarker hypothesis: tumors with a functional Rb pathway would be most likely to respond.

Table 1: In Vitro Potency of Palbociclib in Breast Cancer Cell Lines

| Cell Line | Subtype | Rb Status | IC50 (nM) |

|---|---|---|---|

| MCF-7 | Luminal (ER+) | WT | ~11 |

| T-47D | Luminal (ER+) | WT | ~20 |

| MDA-MB-468 | Basal (ER-) | Null | >10,000 |

| BT-549 | Basal (ER-) | Null | >10,000 |

Note: IC50 values are approximate and compiled from published literature. The stark difference in potency between Rb-positive and Rb-negative lines was a pivotal discovery.

Subsequent studies in animal models provided robust in vivo proof-of-concept. Oral administration of Palbociclib to mice bearing human tumor xenografts resulted in significant tumor growth inhibition and regression.[11] These studies confirmed that the drug engaged its target in a living system, as evidenced by reduced levels of phosphorylated Rb and the proliferation marker Ki-67 in tumor tissues.[11] Xenograft models using ER+ cell lines, such as T47D, demonstrated that Palbociclib could inhibit both primary tumor growth and the development of skeletal metastases.[12]

Key Experimental Protocols

Protocol 1: Cell Proliferation (IC50) Assay This protocol is foundational for determining the concentration of a drug required to inhibit cell growth by 50%.

-

Cell Plating: Seed breast cancer cells (e.g., MCF-7, T-47D) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare a serial dilution of Palbociclib. Replace the cell culture medium with a medium containing the various concentrations of the drug. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for a period that allows for several cell doublings (typically 72-96 hours).

-

Viability Assessment: Add a viability reagent such as MTT or a reagent that measures ATP content (e.g., CellTiter-Glo®). These metabolic assays serve as a proxy for cell number.[13]

-

Expert Insight: It is now understood that because CDK4/6 inhibitors cause G1 arrest, cells continue to grow in size, leading to increased mitochondria and ATP.[14] This can mask the anti-proliferative effect in metabolic assays. Therefore, a DNA-based assay (e.g., using a fluorescent DNA dye like Hoechst) is a more direct and accurate measure of proliferation for this class of drugs.[14]

-

-

Data Analysis: Read the plate using a spectrophotometer or fluorometer. Plot the results as percent viability versus drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot for Rb Phosphorylation This protocol validates that the drug is hitting its intended target within the cell.

-

Treatment & Lysis: Treat cultured cells with Palbociclib at various concentrations for a defined period (e.g., 24 hours). Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., at Ser780 or Ser807/811). Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an HRP substrate to generate a chemiluminescent signal and capture the image.

-

Validation: Re-probe the blot with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure the observed decrease in phosphorylation is not due to a general decrease in Rb protein or unequal protein loading.

Clinical Development: The PALOMA Trials

The clinical development of Palbociclib was strategically focused on the patient population identified in preclinical studies: postmenopausal women with ER+, HER2- advanced breast cancer. The series of pivotal trials, named PALOMA, validated this approach.

PALOMA-1 (Phase I/II)

The PALOMA-1 trial was a randomized Phase I/II study that provided the first strong clinical evidence of Palbociclib's efficacy.[15] It compared Palbociclib in combination with the aromatase inhibitor letrozole versus letrozole alone as a first-line treatment.[15] The results were striking: the combination therapy significantly prolonged progression-free survival (PFS), the trial's primary endpoint.[16]

These results were so compelling that they formed the basis for the FDA's accelerated approval of Palbociclib in February 2015.[9][15][17]

PALOMA-2 (Phase III)

PALOMA-2 was the Phase III confirmatory trial designed to validate the findings of PALOMA-1 in a larger patient population.[18] It enrolled 666 patients and confirmed the significant PFS benefit.[19]

Table 2: Key Efficacy Results from PALOMA-2

| Endpoint | Palbociclib + Letrozole (n=444) | Placebo + Letrozole (n=222) | Hazard Ratio (95% CI) | p-value |

|---|---|---|---|---|

| Median PFS | 24.8 months | 14.5 months | 0.58 (0.46-0.72) | <0.001 |

Data from the PALOMA-2 publication. PFS denotes Progression-Free Survival.

The robust and consistent data from PALOMA-2 led to the regular FDA approval of Palbociclib for first-line use in March 2017.[19][20]

Caption: Randomized, double-blind design of the pivotal PALOMA-2 Phase III trial.

PALOMA-3 (Phase III)

The PALOMA-3 trial expanded the indication for Palbociclib. It investigated the combination of Palbociclib with fulvestrant (an estrogen receptor degrader) in patients whose disease had progressed on prior endocrine therapy. This trial also met its primary endpoint, demonstrating a significant improvement in PFS and leading to an additional FDA approval in February 2016.[19]

While all three PALOMA trials demonstrated a clear and significant benefit in PFS, a statistically significant improvement in the secondary endpoint of overall survival (OS) was not observed.[21][22] However, the time to chemotherapy was consistently longer in the Palbociclib arms, representing a clinically meaningful benefit for patients by delaying the need for more toxic treatments.[21][22]

Mechanisms of Resistance and Future Directions

Despite the success of CDK4/6 inhibitors, acquired resistance is an inevitable clinical challenge.[23][24] Understanding these mechanisms is crucial for developing subsequent lines of therapy.

Key Mechanisms of Acquired Resistance:

-

Loss of Rb1: Since Rb is required for Palbociclib's activity, loss-of-function mutations in the RB1 gene render the drug ineffective.[25]

-

Cyclin E-CDK2 Pathway Upregulation: Cancer cells can bypass the G1 block by upregulating Cyclin E, which activates CDK2 to phosphorylate Rb and drive S-phase entry.[26]

-

CDK6 Amplification: Increased expression of the drug's target can overcome the inhibitory concentration.

-

Activation of Bypass Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR can provide alternative pro-proliferative signals.[24]

-

Drug Efflux Pumps: Overexpression of transporters like ABCB1 can actively pump Palbociclib out of the cancer cell, reducing its intracellular concentration.[27]

The field is actively investigating next-generation CDK inhibitors (e.g., those targeting CDK2) and rational combination therapies to overcome these resistance mechanisms.

Conclusion

The development of Palbociclib is a landmark achievement in oncology drug development, exemplifying a successful bench-to-bedside translation. It was born from a deep understanding of cell cycle biology, validated by meticulous preclinical work that identified a responsive patient population, and confirmed in a series of well-designed pivotal clinical trials. The journey of Palbociclib not only established a new standard of care for HR+, HER2- metastatic breast cancer but also revitalized the entire field of cell cycle therapeutics. The continued study of its resistance mechanisms will undoubtedly fuel the next wave of innovation in cancer treatment.

References

-

Bacterial Cyclodipeptides Inhibit Invasiveness and Metastasis Progression in the Triple-Negative Breast Cancer MDA-MB-231 Mouse Model. Preprints.org. Available at: [Link].

-

The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer. (n.d.). Available at: [Link].

-

Synthesis and Clinical Development of Palbociclib: An Overview. (2020). PubMed. Available at: [Link].

-

Palbociclib (IBRANCE). (2017). FDA. Available at: [Link].

-

Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature. (2022). PubMed Central. Available at: [Link].

-

Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. (2017). PubMed Central. Available at: [Link].

-

A Study of Palbociclib (PD-0332991) + Letrozole vs. Letrozole For 1st Line Treatment Of Postmenopausal Women With ER+/HER2- Advanced Breast Cancer (PALOMA-2). (n.d.). ClinicalTrials.gov. Available at: [Link].

-

Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma. (2016). PubMed. Available at: [Link].

-

Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). (2018). PubMed. Available at: [Link].

-

What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)?. (n.d.). Medscape. Available at: [Link].

-

Establishment and characterization of two ER+/HER2- XPDX models developed sequentially before and after acquired resistance to the CDK4/6 inhibitor palbociclib from a patient with metastatic breast cancer. (2023). AACR Journals. Available at: [Link].

-

Overall Survival With Palbociclib Plus Letrozole in Advanced Breast Cancer. (2022). ASCO Publications. Available at: [Link].

-

The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter. (2021). Frontiers. Available at: [Link].

-

FDA Approval: Palbociclib for the Treatment of Postmenopausal Patients with Estrogen Receptor-Positive, HER2-Negative Metastatic Breast Cancer. (2015). PubMed. Available at: [Link].

-

Key Milestones in the History & Development of Palbociclib in Breast Cancer. (n.d.). AWS. Available at: [Link].

-

Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma. (2017). Gut. Available at: [Link].

-

Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. (2016). ASCO Publications. Available at: [Link].

-

Synthesis and Clinical Development of Palbociclib: An Overview. (2021). ResearchGate. Available at: [Link].

-

Phase I Study of PD 0332991, a Novel, Oral, Cyclin-D Kinase (CDK) 4/6 Inhibitor in Combination with Letrozole, for First-Line Treatment of Metastatic Post-Menopausal, Estrogen Receptor-Positive (ER+), Human Epidermal Growth Factor Receptor 2 (HER2)-Negative Breast Cancer. (2009). AACR Journals. Available at: [Link].

-

The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. (2023). bioRxiv. Available at: [Link].

-

PD delays growth and progression of... (n.d.). ResearchGate. Available at: [Link].

-

Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies. (n.d.). Anticancer Research. Available at: [Link].

-

The Mechanism of Action of Palbociclib. (n.d.). Targeted Oncology. Available at: [Link].

-

No Improvement in OS with Adding Palbociclib to Letrozole for the Treatment of ER-positive, HER2-negative Advanced Breast Cancer. (2022). ESMO. Available at: [Link].

-

Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. (2020). PubMed Central. Available at: [Link].

-

Development of CDK4/6 Inhibitors: A Five Years Update. (n.d.). MDPI. Available at: [Link].

-

A decade of progress: Reflecting on the FDA approval of palbociclib to treat most common type of breast cancer. (2025). UCLA Health. Available at: [Link].

-

Palbociclib as an Antitumor Drug: A License to Kill. (n.d.). MDPI. Available at: [Link].

-

Mechanisms of acquired resistance to palbociclib reveals pathways of response to abemaciclib. (2022). AACR Journals. Available at: [Link].

-

The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. (n.d.). MDPI. Available at: [Link].

-